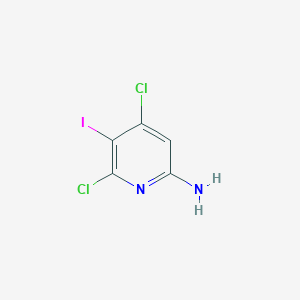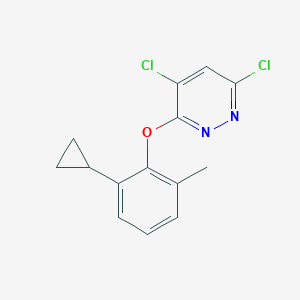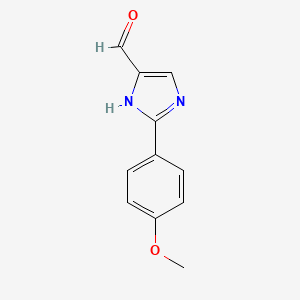
Ethane-1,2-diyldiphosphonic Dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethane-1,2-diyldiphosphonic Dichloride can be synthesized through the reaction of ethane-1,2-diol with phosphorus trichloride in the presence of a suitable solvent such as dichloromethane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using similar methods as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent control of reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
Ethane-1,2-diyldiphosphonic Dichloride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form ethane-1,2-diyldiphosphonic acid.
Substitution: Reacts with nucleophiles such as amines or alcohols to replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under mild conditions.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Hydrolysis: Ethane-1,2-diyldiphosphonic acid.
Substitution: Corresponding phosphonic esters or amides.
Applications De Recherche Scientifique
Ethane-1,2-diyldiphosphonic Dichloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various phosphonic acid derivatives.
Biology: Investigated for its potential role in inhibiting certain biological pathways.
Medicine: Explored for its use in developing drugs targeting bone resorption and other metabolic processes.
Industry: Utilized in the production of flame retardants and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of Ethane-1,2-diyldiphosphonic Dichloride involves its ability to bind to metal ions and form stable complexes. This property is particularly useful in inhibiting enzymes that require metal ions for their activity. In biological systems, it can inhibit bone resorption by targeting osteoclasts and preventing the breakdown of bone tissue .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methane-1,1-diyldiphosphonic Dichloride: Similar structure but with a single carbon backbone.
Propane-1,3-diyldiphosphonic Dichloride: Similar structure but with a three-carbon backbone.
Uniqueness
Ethane-1,2-diyldiphosphonic Dichloride is unique due to its specific two-carbon backbone, which provides distinct reactivity and binding properties compared to its analogs. This makes it particularly effective in applications requiring precise control over molecular interactions .
Propriétés
Formule moléculaire |
C2H4Cl4O2P2 |
|---|---|
Poids moléculaire |
263.8 g/mol |
Nom IUPAC |
1,2-bis(dichlorophosphoryl)ethane |
InChI |
InChI=1S/C2H4Cl4O2P2/c3-9(4,7)1-2-10(5,6)8/h1-2H2 |
Clé InChI |
HSSWJZQNPFSPPQ-UHFFFAOYSA-N |
SMILES canonique |
C(CP(=O)(Cl)Cl)P(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13681619.png)



![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)


![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)


